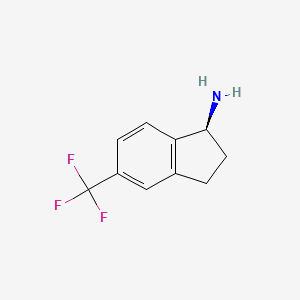
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is a chemical compound that belongs to the class of indane derivatives. It is characterized by the presence of a trifluoromethyl group attached to the indane structure, which is further modified by the addition of an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core structure.
Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated indane derivatives, amine-substituted indanes, and various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-5-(TRIFLUOROMETHYL)INDOLE: Similar structure but with an indole core instead of indane.
(1S)-5-(TRIFLUOROMETHYL)BENZYLAMINE: Similar structure but with a benzylamine core.
(1S)-5-(TRIFLUOROMETHYL)PHENETHYLAMINE: Similar structure but with a phenethylamine core
Uniqueness
(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is unique due to its specific indane core structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10F3N |
|---|---|
Poids moléculaire |
201.19 g/mol |
Nom IUPAC |
(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2/t9-/m0/s1 |
Clé InChI |
PBRGODMRDUJDQL-VIFPVBQESA-N |
SMILES isomérique |
C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















